molecular formula C18H36O2 B074700 (Z)-9-Octadecene-1,12-diol CAS No. 1577-55-5

(Z)-9-Octadecene-1,12-diol

Cat. No.: B074700
CAS No.: 1577-55-5
M. Wt: 284.5 g/mol
InChI Key: DKBBOWMEYUBDGN-UHFFFAOYSA-N
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Description

(Z)-9-Octadecene-1,12-diol is an organic compound characterized by a long carbon chain with a double bond and two hydroxyl groups. This compound is a type of diol, specifically an unsaturated diol, due to the presence of a double bond in its structure. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Octadecene-1,12-diol typically involves the reduction of (Z)-9-octadecene-1,12-dione. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of (Z)-9-octadecene-1,12-dione. The process involves the use of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form saturated diols using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (Z)-9-Octadecene-1,12-dione or (Z)-9-octadecenoic acid.

    Reduction: Saturated diols.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

(Z)-9-Octadecene-1,12-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-9-Octadecene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the carbon chain can participate in addition reactions, making the compound a versatile intermediate in organic synthesis. The pathways involved include hydrogen bonding, nucleophilic addition, and electrophilic substitution.

Comparison with Similar Compounds

    (E)-9-Octadecene-1,12-diol: This isomer differs in the spatial arrangement of the double bond, which can affect its reactivity and physical properties.

    1,12-Octadecanediol: A saturated diol with no double bonds, making it less reactive in certain chemical reactions.

    9-Octadecenoic acid: An unsaturated fatty acid with a similar carbon chain length but different functional groups.

Uniqueness: (Z)-9-Octadecene-1,12-diol is unique due to its combination of a double bond and two hydroxyl groups, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical processes and applications.

Properties

IUPAC Name

octadec-9-ene-1,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBOWMEYUBDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314600
Record name 9-Octadecene-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-55-5
Record name 9-Octadecene-1,12-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1577-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecene-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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